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molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Cat. No. B1427090
M. Wt: 302.71 g/mol
InChI Key: QUCPBKFOMWSJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

Compound ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate (1.0 g, 2.7 mmol) was dissolved in AcOH (10 mL) and then cooled in an ice bath. Iron powder (296 mg, 5.3 mmol) was added followed by the slow addition of HCl (1.5 mL, conc.). After 10 minutes the reaction was transferred to a heat bath and left to stir at 60° C. for 5 hours. The reaction was then cooled, the stir bar and unreacted iron removed by filtration through paper, and the solvent volume reduced by about 75% on a rotovap. The mixture was then diluted with ice water (15 mL) and EtOAc (20 mL), the layers separated, the aqueous layer washed with EtOAc (2×30 mL), the organic extracts combined, washed with sat. NaHCO3 (20 mL), brine (20 mL), dried over MgSO4, filtered and concentrated to yield a brown syrup. Trituration with EtOAc (15 mL) and ether (100 mL) was used to coax out a light yellow solid (535 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.41-1.96 (m, 8H) 3.98 (t, J=11.49 Hz, 2H) 4.87 (q, 1H) 8.12 (s, 1H) 11.06 (br. s., 1H). [M+H] calc'd for C12H13ClF2N4O, 303. found 303.
Name
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
296 mg
Type
catalyst
Reaction Step Five
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH2:9][C:10]([F:17])([F:16])[C:11](OCC)=[O:12])[C:5]([N+:23]([O-])=O)=[CH:4][N:3]=1.Cl.CCOC(C)=O.CCOCC>CC(O)=O.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:23][C:11](=[O:12])[C:10]([F:17])([F:16])[CH2:9][N:8]([CH:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)[C:6]=2[N:7]=1

Inputs

Step One
Name
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-difluoropropanoate
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N(CC(C(=O)OCC)(F)F)C1CCCC1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
296 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
the stir bar and unreacted iron removed by filtration through paper
ADDITION
Type
ADDITION
Details
The mixture was then diluted with ice water (15 mL) and EtOAc (20 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the aqueous layer washed with EtOAc (2×30 mL)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown syrup

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1N=CC=2NC(C(CN(C2N1)C1CCCC1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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